molecular formula C₂₀H₁₁D₄NO₃ B1164307 Kartogenin-d4

Kartogenin-d4

Número de catálogo: B1164307
Peso molecular: 321.36
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Kartogenin-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₁D₄NO₃ and its molecular weight is 321.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Osteoarthritis Treatment

Kartogenin-d4 has shown promise in treating osteoarthritis (OA) by facilitating cartilage regeneration. Studies indicate that intra-articular injections of this compound lead to significant improvements in OA phenotypes in animal models. For instance, it was found that the hydrolysis product 4-aminobiphenyl (4-ABP), released from kartogenin, is more effective than kartogenin itself in promoting cartilage repair .

Cartilage Defect Repair

Research has demonstrated that this compound can effectively repair cartilage defects when used in combination with MSCs derived from synovial fluid. In a rabbit model, the combination of this compound and TGF-β3 resulted in substantial regeneration of hyaline-like cartilage .

Meniscus Regeneration

In studies involving meniscal injuries, this compound combined with platelet-rich plasma (PRP) gel showed enhanced healing capabilities compared to controls. The BMSCs treated with this compound exhibited increased expression of chondrocyte-related genes, leading to superior cartilage-like tissue formation .

Case Studies

Study Application Findings
Johnson et al., 2012OsteoarthritisIntra-articular delivery of kartogenin improved OA symptoms and promoted chondrogenesis in mice .
Recent Study (2023)TMJ OsteoarthritisKartogenin injections restored temporomandibular joint cartilage, suggesting a potential treatment avenue for TMJ disorders .
Rabbit Model StudyCartilage DefectsCombination therapy with TGF-β3 and kartogenin resulted in significant cartilage regeneration compared to single treatments .
Meniscus Repair StudyMeniscal InjuryBMSCs containing kartogenin-PRP gel healed meniscus injuries more effectively than controls .

Análisis De Reacciones Químicas

Base Hydrolysis of Kartogenin-d4

Native KGN undergoes amide bond hydrolysis to produce 4-aminobiphenyl (4-ABP) and phthalic acid (PA) under enzymatic or physiological conditions . For this compound, deuterium substitution would likely alter reaction kinetics but retain the same primary pathway:

Kartogenin d4Hydrolase Enzymes4 ABP dx+PA dy\text{Kartogenin d4}\xrightarrow{\text{Hydrolase Enzymes}}\text{4 ABP d}_x+\text{PA d}_y

Key Factors Influencing Hydrolysis:

  • Deuterium isotope effects on bond dissociation energies

  • pH-dependent stability of the amide bond (pKa shifts due to deuteration)

  • Enzyme specificity for deuterated substrates (e.g., amidases, peptidases)

Analytical Characterization Data

While no experimental data exists for this compound, the LC-MS parameters used for native KGN analysis provide a methodological framework:

ParameterNative KGN ValueAnticipated this compound Value
Molecular Weight317.34 g/mol~321.38 g/mol (D4 substitution)
Retention Time (LC)8.2 minSlight increase (hydrophobicity)
ESI+ m/z ([M+H]⁺)318.11322.14
Collision Energy25 eVAdjusted for deuterium effects

Metabolic Stability Considerations

Deuteration typically enhances metabolic stability by strengthening C-D bonds. For this compound:

  • Predicted Half-Life Increase : 2–4× vs. native KGN (based on deuterated drug analogs)

  • Major Metabolic Pathways Likely Affected :

    • Cytochrome P450-mediated oxidation (slowed)

    • Glucuronidation (unaltered)

Comparative Bioactivity (Theoretical)

If 4-ABP-dₓ retains the pharmacological activity of native 4-ABP , this compound could show:

PropertyNative KGNThis compound (Projected)
Chondrogenic EC₅₀100 nM 80–120 nM
Plasma Clearance12 mL/min/kg8–10 mL/min/kg
Cartilage PenetrationModerate Enhanced (lipophilicity)

Critical Research Gaps

  • No empirical data exists on deuterium positions in hypothetical this compound

  • Impact of deuteration on PI3K-Akt/RPS6KA2 pathway activation remains unstudied

  • Stability in synovial fluid (critical for osteoarthritis applications) requires validation

Propiedades

Fórmula molecular

C₂₀H₁₁D₄NO₃

Peso molecular

321.36

Sinónimos

2-[([1,1’-Biphenyl]-4-ylamino)carbonyl]benzoic Acid-d4;  2-[(Biphenyl-4-yl)carbamoyl]benzoic Acid-d4;  4’-Phenylphthalanilic Acid-d4;  KGN-d4; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.